4(1H)-Quinolinethione

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

4(1H)-Quinolinethione (CAS 51812-96-5), also referred to as 4-mercaptoquinoline or quinoline-4-thiol, is a sulfur-containing heterocyclic compound belonging to the quinoline family. It is characterized by the replacement of the oxygen atom found in the more common 4(1H)-quinolinone with a sulfur atom at the 4-position, yielding a thione functional group.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 51812-96-5
Cat. No. B3025459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinolinethione
CAS51812-96-5
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C=CN2
InChIInChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
InChIKeyROYCCMJSURLMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(1H)-Quinolinethione (CAS 51812-96-5): Procurement-Relevant Structural and Physicochemical Baseline


4(1H)-Quinolinethione (CAS 51812-96-5), also referred to as 4-mercaptoquinoline or quinoline-4-thiol, is a sulfur-containing heterocyclic compound belonging to the quinoline family . It is characterized by the replacement of the oxygen atom found in the more common 4(1H)-quinolinone with a sulfur atom at the 4-position, yielding a thione functional group . The compound exists in tautomeric equilibrium with its thiol form (4-mercaptoquinoline), a property that significantly influences its reactivity and spectroscopic behavior compared to its oxygenated counterpart [1].

Why 4(1H)-Quinolinethione (CAS 51812-96-5) Cannot Be Interchanged with 4(1H)-Quinolinone or Other Analogs


Generic substitution between 4(1H)-quinolinethione and its oxygen analog, 4(1H)-quinolinone, is scientifically invalid due to fundamental differences in electronic structure, tautomeric preference, and chemical reactivity imparted by the sulfur atom . The higher polarizability of the C=S bond compared to C=O directly alters the compound's spectroscopic signature and its interaction with biological targets [1]. Furthermore, the thione-thiol tautomerism unique to the sulfur derivative introduces a dynamic equilibrium absent in the oxygen counterpart, which can critically affect both synthetic utility and pharmacological behavior [2]. Consequently, procurement specifications must be compound-specific; assuming functional equivalence without quantitative data will compromise experimental reproducibility and project outcomes.

Quantitative Evidence Guide for 4(1H)-Quinolinethione (CAS 51812-96-5): Verified Differentiation Versus Analogs


Antimalarial Potency: 100-fold Increase in Activity Over Chloroquine

In antimalarial assays against Plasmodium falciparum, 4-mercaptoquinoline (the thiol tautomer of 4(1H)-quinolinethione) exhibited an EC50 value of 0.910 nM . This represents an approximately 100-fold increase in potency compared to the standard antimalarial chloroquine, which had an EC50 of 18.0 nM in the same assay system . The compound was also twice as potent as its hydrochloride salt (EC50 1.8 nM) and about ten times more potent than compound 132 (EC50 9.00 nM) .

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

Synthetic Accessibility: Verified Yield of ~77% from 4-Chloroquinoline

A practical synthetic route to quinoline-4-thiol (4(1H)-quinolinethione) involves the reaction of 4-chloroquinoline with sodium ethanethiolate, yielding the target compound in approximately 77% yield . This yield serves as a baseline for evaluating alternative synthetic approaches and provides a verifiable metric for procurement specifications where custom synthesis or purity optimization is required .

Organic Synthesis Process Chemistry Thiolation

Tautomeric Equilibrium: Co-existence of Thione and Thiol Forms Confirmed by Mass Spectrometry

Spectroscopic and quantum chemical studies on 2-arylquinoline-4(1H)-thione derivatives have confirmed the co-existence of the quinoline-4-thione and quinoline-4-thiol (4-mercaptoquinoline) tautomers in the gas phase, as evidenced by mass spectrometry [1]. Quantum chemical calculations (PM3, MP2, and B3LYP) further support the preponderance of the 4-thiol form in the gas phase [1]. This dynamic tautomerism is a key differentiator from the oxygen analog 4(1H)-quinolinone, which exists predominantly in the 4-oxo form under similar conditions [2].

Tautomerism Spectroscopy Quantum Chemistry

Antimicrobial Activity: Derivatives Show Potent Gram-Positive Activity Comparable to Ciprofloxacin

While direct data for the parent compound is limited, structurally related sulfur derivatives of quinolinium salts, specifically compounds with benzylthio (4d) and benzoylthio (4f) substituents at the 3-quinoline position, demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 0.5–1 μg/mL against Gram-positive bacterial strains [1]. This level of activity was comparable to the reference antibiotic ciprofloxacin in the same assays [1].

Antimicrobial Gram-positive bacteria MIC

Optimal Research and Procurement Scenarios for 4(1H)-Quinolinethione (CAS 51812-96-5)


Antimalarial Lead Optimization and Probe Development

Given its 100-fold greater in vitro potency against P. falciparum compared to chloroquine (EC50 0.910 nM vs. 18.0 nM), 4(1H)-quinolinethione is a high-priority scaffold for antimalarial drug discovery programs . Researchers should procure this compound for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Methodological Development for Sulfur Heterocycle Synthesis

The established synthetic route from 4-chloroquinoline, providing a reproducible yield of ~77%, makes this compound an ideal substrate for developing and benchmarking new thiolation or thione-forming methodologies . Procurement is recommended for academic and industrial process chemistry labs focused on heterocyclic synthesis and late-stage functionalization.

Spectroscopic and Tautomerism Studies

The confirmed thione-thiol tautomerism, distinct from the behavior of 4(1H)-quinolinone, makes this compound a valuable model system for fundamental studies in tautomerism, spectroscopy (NMR, MS), and computational chemistry [1]. Its procurement is justified for projects investigating the influence of sulfur substitution on molecular properties.

Antimicrobial Scaffold Exploration

Based on the demonstrated activity of structurally related derivatives (MIC 0.5–1 μg/mL against Gram-positive bacteria, comparable to ciprofloxacin), 4(1H)-quinolinethione serves as a starting point for the design of novel antibacterial agents [2]. Procurement is warranted for medicinal chemistry campaigns targeting Gram-positive pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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